

An In-Depth Technical Guide to Methyl 3,3-dimethylcyclobutane-1-carboxylate

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Compound of Interest

Compound Name: Methyl 3,3-dimethylcyclobutane-1-carboxylate

Cat. No.: B1396113

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Introduction

Methyl 3,3-dimethylcyclobutane-1-carboxylate, identified by its CAS number 3854-83-9, is a pivotal chemical intermediate gaining significant traction in the field of medicinal chemistry.^{[1][2]} Its rigid, three-dimensional cyclobutane scaffold offers a unique structural motif that is increasingly incorporated into complex molecules, particularly in the design of Proteolysis-Targeting Chimeras (PROTACs).^[3] This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of this compound, including its synthesis, characterization, and applications, with a focus on the underlying scientific principles and practical laboratory considerations.

The inherent strain of the cyclobutane ring imparts distinct chemical properties, influencing the conformation and physicochemical attributes of molecules that contain this moiety.^[3] In the context of drug discovery, the 3,3-dimethyl substitution provides a lipophilic and sterically defined feature, which can be exploited to modulate properties such as metabolic stability, cell permeability, and binding affinity.

Physicochemical Properties

A summary of the key physicochemical properties of **Methyl 3,3-dimethylcyclobutane-1-carboxylate** is presented in the table below.

Property	Value	Source
CAS Number	3854-83-9	[1]
Molecular Formula	C ₈ H ₁₄ O ₂	[1]
Molecular Weight	142.20 g/mol	[1]
IUPAC Name	methyl 3,3-dimethylcyclobutane-1-carboxylate	[1]
SMILES	<chem>COC(=O)C1CC(C)(C)C1</chem>	[1]
InChI	InChI=1S/C8H14O2/c1-8(2)4-6(5-8)7(9)10-3/h6H,4-5H2,1-3H3	[4]

Synthesis Protocol: A Two-Stage Approach

The synthesis of **Methyl 3,3-dimethylcyclobutane-1-carboxylate** is most effectively approached in two distinct stages: first, the synthesis of the carboxylic acid precursor, 3,3-dimethylcyclobutane-1-carboxylic acid, followed by its esterification. This modular approach allows for the purification of the intermediate, ensuring a high-quality final product.

Stage 1: Synthesis of 3,3-Dimethylcyclobutane-1-carboxylic Acid

The synthesis of the cyclobutane ring with the desired substitution pattern is the cornerstone of this process. A robust and scalable method involves the dialkylation of a malonic ester followed by hydrolysis and decarboxylation.

Experimental Protocol: Synthesis of 3,3-Dimethylcyclobutane-1,1-dicarboxylic Acid

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place diethyl malonate and 1,3-dibromo-2,2-dimethylpropane.

- **Base Addition:** Prepare a solution of sodium ethoxide in absolute ethanol. While vigorously stirring the contents of the flask, add the sodium ethoxide solution dropwise. The gem-dimethyl group on the dibromide sterically hinders the reaction, so maintaining a consistent reaction temperature is crucial for preventing side reactions.
- **Reflux:** After the addition is complete, heat the reaction mixture to reflux for several hours to ensure complete dialkylation. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Workup:** Cool the reaction mixture and remove the ethanol under reduced pressure. Add water to dissolve the sodium bromide byproduct and extract the aqueous layer with diethyl ether.
- **Hydrolysis:** Combine the organic extracts and hydrolyze the diethyl ester to the dicarboxylic acid using a solution of potassium hydroxide in ethanol, followed by heating under reflux.
- **Isolation:** After hydrolysis, remove the ethanol by distillation. Dissolve the residue in hot water and acidify with concentrated hydrochloric acid to precipitate the 3,3-dimethylcyclobutane-1,1-dicarboxylic acid.
- **Purification:** Cool the mixture in an ice bath to maximize precipitation. Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be recrystallized from a suitable solvent like ethyl acetate to yield the pure dicarboxylic acid.

Rationale behind Experimental Choices:

- **Choice of Base:** Sodium ethoxide is a strong base, necessary to deprotonate the acidic α -hydrogen of diethyl malonate, forming the nucleophilic enolate.
- **Solvent:** Absolute ethanol is used as it is the solvent for the sodium ethoxide solution and is suitable for the reaction temperature.
- **Hydrolysis:** Saponification with potassium hydroxide is a standard and effective method for hydrolyzing esters to their corresponding carboxylic acids.
- **Acidification:** Strong acid is required to protonate the dicarboxylate salt and precipitate the neutral dicarboxylic acid.

Experimental Protocol: Decarboxylation to 3,3-Dimethylcyclobutane-1-carboxylic Acid

- **Setup:** Place the purified 3,3-dimethylcyclobutane-1,1-dicarboxylic acid in a distillation flask.
- **Heating:** Heat the solid gently in an oil bath. As the temperature rises, the dicarboxylic acid will melt and begin to decarboxylate, evolving carbon dioxide gas.
- **Distillation:** The product, 3,3-dimethylcyclobutane-1-carboxylic acid, can be distilled directly from the reaction flask as it is formed. Collect the fraction that distills at the expected boiling point.

Causality in Decarboxylation: The gem-dicarboxylic acid structure is key to this facile decarboxylation. The presence of two carboxylic acid groups on the same carbon atom allows for the formation of a cyclic transition state upon heating, leading to the loss of carbon dioxide and the formation of the mono-carboxylic acid.

Stage 2: Esterification to Methyl 3,3-dimethylcyclobutane-1-carboxylate

The final step is the conversion of the carboxylic acid to its methyl ester. Due to the steric hindrance around the carboxylic acid group from the gem-dimethyl substituents, a standard Fischer esterification is a reliable method.^{[5][6]}

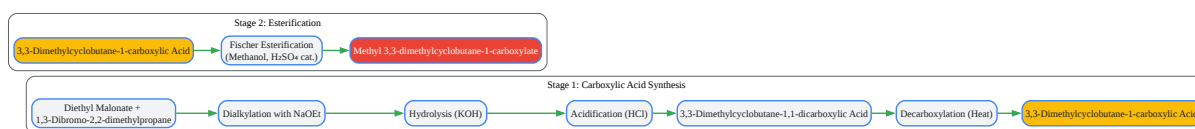
Experimental Protocol: Fischer Esterification

- **Reaction Setup:** In a round-bottom flask, dissolve 3,3-dimethylcyclobutane-1-carboxylic acid in a large excess of methanol.
- **Catalyst Addition:** Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
- **Reflux:** Attach a reflux condenser and heat the mixture to reflux for several hours. The large excess of methanol helps to drive the equilibrium towards the ester product.
- **Workup:** After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.

- Extraction: Extract the aqueous mixture with diethyl ether.
- Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude ester can be purified by distillation to yield **Methyl 3,3-dimethylcyclobutane-1-carboxylate**.

Self-Validating System: The success of this esterification is validated by the clear separation of the product during extraction and the characteristic boiling point during distillation. Further confirmation is achieved through spectroscopic analysis as detailed in the next section.

Synthesis Workflow Diagram



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